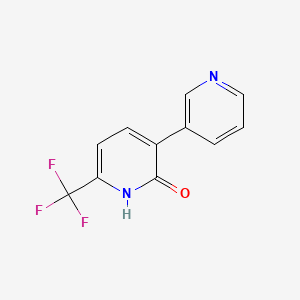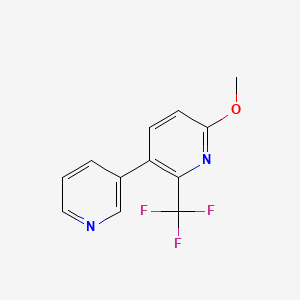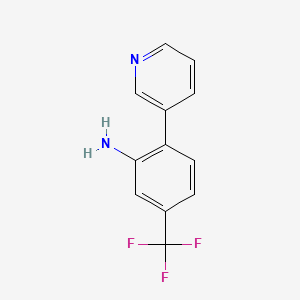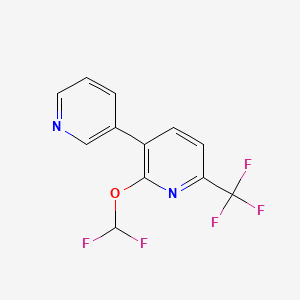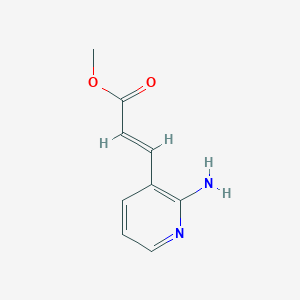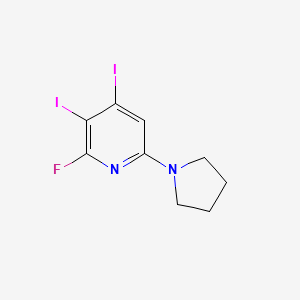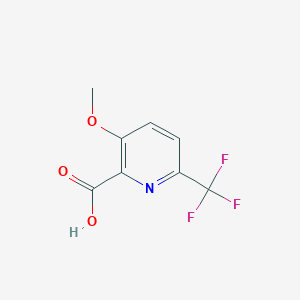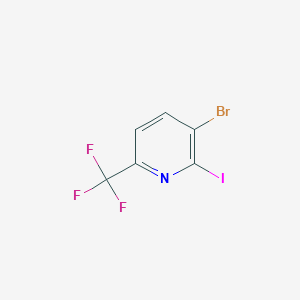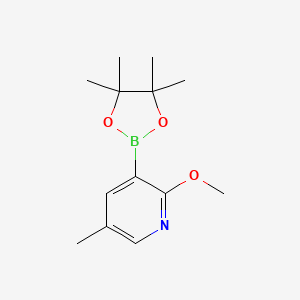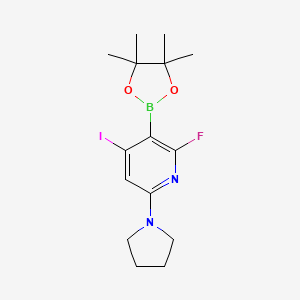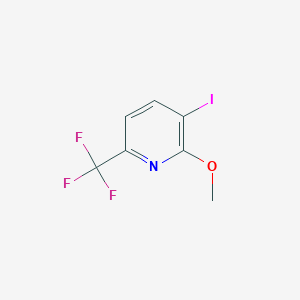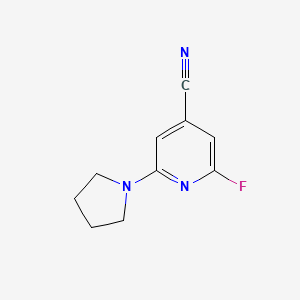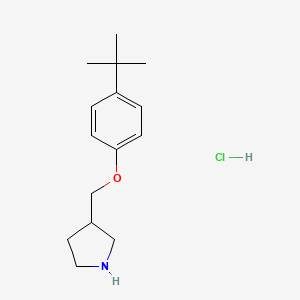
4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride
Vue d'ensemble
Description
4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride (4-t-BPPME HCl) is a compound of interest in organic synthesis, scientific research, and laboratory experiments. It is a colorless solid that is soluble in organic solvents and is used as a catalyst in a variety of reactions. 4-t-BPPME HCl has been used in a wide range of applications due to its unique properties, including its ability to catalyze the formation of carbon-carbon bonds, as well as its low toxicity.
Applications De Recherche Scientifique
4-t-BPPME HCl has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the preparation of polymers-based materials, and the catalysis of organic reactions. It has also been used in the synthesis of heterocyclic compounds, such as imidazoles and pyrrolidines, and in the preparation of polymers-based materials for use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-t-BPPME HCl is not well understood. However, it is believed to act as a Lewis acid catalyst in the formation of carbon-carbon bonds. It is thought to activate the reagents involved in the reaction and to facilitate the formation of the desired product.
Biochemical and Physiological Effects
4-t-BPPME HCl has been found to be non-toxic when administered orally in animal studies. It has also been found to have no significant effect on blood pressure, heart rate, or respiration in humans.
Avantages Et Limitations Des Expériences En Laboratoire
4-t-BPPME HCl has several advantages for use in laboratory experiments. It is a non-toxic, inexpensive, and readily available compound. It is also easy to handle and can be used in a wide range of reactions. However, it is not suitable for use in reactions that require high temperatures or pressures, and it may not be stable in certain solvents.
Orientations Futures
There are a number of potential future directions for 4-t-BPPME HCl. It could be used in the synthesis of more complex molecules, such as peptides and nucleotides. It could also be used in the synthesis of materials for use in drug delivery systems or in the preparation of polymeric materials. Additionally, it could be used as a catalyst in the formation of carbon-carbon bonds in other organic reactions.
Propriétés
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)13-4-6-14(7-5-13)17-11-12-8-9-16-10-12;/h4-7,12,16H,8-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAFBXFTNCZZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride | |
CAS RN |
1185298-56-9 | |
| Record name | Pyrrolidine, 3-[[4-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



